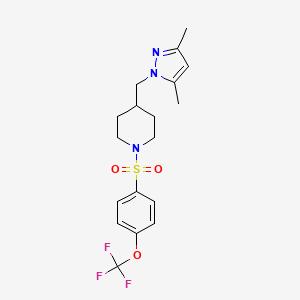
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C18H22F3N3O3S and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine represents a novel structural entity in medicinal chemistry, particularly within the realm of pyrazole and sulfonamide derivatives. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates the pyrazole and piperidine moieties through sulfonamide linkages. The methodology often employs nucleophilic substitution reactions, utilizing reagents such as trifluoromethoxy phenylsulfonyl chloride and various bases to facilitate the formation of the desired product.
Antiproliferative Properties
Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including those similar to our compound. For instance, a study on pyrazole-4-sulfonamide derivatives demonstrated significant activity against U937 cells, with compounds exhibiting IC50 values indicating their potency in inhibiting cell proliferation .
The biological activity of these compounds is often linked to their ability to inhibit specific enzymes or pathways involved in cell growth and survival. The sulfonamide group has been recognized for its role in enhancing the interaction with biological targets, potentially affecting pathways related to cancer and inflammation.
Study 1: Anticancer Activity
In a comparative study, several pyrazole derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with similar structural motifs to This compound displayed varying degrees of cytotoxicity against different cancer cell lines. Notably, one derivative showed an IC50 value of 15 µM , suggesting moderate efficacy in inhibiting cancer cell growth .
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. The findings suggested that these compounds could reduce inflammatory markers in vitro. For example, a derivative with a similar structure was shown to decrease levels of TNF-alpha and IL-6 in stimulated macrophages, indicating potential for treating inflammatory diseases .
Data Tables
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 15 | Anticancer |
| Compound B | Structure B | 25 | Anti-inflammatory |
| Compound C | Structure C | 30 | Antiproliferative |
Eigenschaften
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O3S/c1-13-11-14(2)24(22-13)12-15-7-9-23(10-8-15)28(25,26)17-5-3-16(4-6-17)27-18(19,20)21/h3-6,11,15H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSHBDLSDCVSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














